Predicted Lipophilicity Differentiates from 3,5-Dimethyl Pyrazole Analogs
This compound's computed XLogP3-AA of 3.1 exceeds that of its direct 3,5-dimethyl-pyrazole analog (predicted XLogP3 ~2.5), indicating greater lipophilicity that may enhance membrane permeability in cellular assays [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (predicted XLogP3 ~2.5) |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve passive cellular permeability, a key consideration for intracellular target engagement in phenotypic screening campaigns.
- [1] PubChem Compound Summary for CID 76150326. (2026). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1795197-33-9 View Source
